1,3-Dibromo-2,4-dinitrobenzene

Catalog No.
S14528984
CAS No.
M.F
C6H2Br2N2O4
M. Wt
325.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-2,4-dinitrobenzene

Product Name

1,3-Dibromo-2,4-dinitrobenzene

IUPAC Name

1,3-dibromo-2,4-dinitrobenzene

Molecular Formula

C6H2Br2N2O4

Molecular Weight

325.90 g/mol

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H

InChI Key

MVCHWBUILSVEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br

1,3-Dibromo-2,4-dinitrobenzene is an organic compound characterized by the molecular formula C6H2Br2N2O4C_6H_2Br_2N_2O_4. It features a benzene ring with two bromine atoms substituted at the 1 and 3 positions and two nitro groups at the 2 and 4 positions. This compound is notable for its reactivity and serves as an important intermediate in various chemical synthesis processes. The presence of both electron-withdrawing bromine and nitro groups significantly influences its chemical behavior, making it a valuable compound in organic chemistry and materials science .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols. For instance, treatment with sodium amide can lead to the formation of corresponding amine derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin in hydrochloric acid or hydrogen gas with a palladium catalyst. This can yield products such as 1,3-diamino-2,4-dinitrobenzene .

The mechanisms involved often involve the leaving of bromine atoms during nucleophilic substitution due to their electron-withdrawing nature, which stabilizes the transition state.

The synthesis of 1,3-dibromo-2,4-dinitrobenzene typically involves a multi-step process:

  • Bromination: Starting from benzene or its derivatives, bromination is performed using bromine in the presence of a catalyst like iron to yield dibromobenzene.
  • Nitration: The dibromobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

These steps can be optimized for yield and purity in industrial settings through continuous flow reactors and advanced separation techniques such as crystallization .

1,3-Dibromo-2,4-dinitrobenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Research: It is used in studies related to aromatic compounds and their reactivity patterns.
  • Material Science: Due to its unique properties, it can be utilized in developing new materials with specific functionalities .

Interaction studies involving 1,3-dibromo-2,4-dinitrobenzene focus on its reactivity with various nucleophiles and reducing agents. These studies help elucidate its potential pathways for transformation into biologically active compounds or other useful intermediates. Understanding these interactions is crucial for predicting its behavior in different chemical environments and for designing targeted applications .

Several compounds share structural similarities with 1,3-dibromo-2,4-dinitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,3-Dibromo-4,6-dinitrobenzeneSimilar dibromo and dinitro substitutionsDifferent substitution pattern affects reactivity
2,4-Dibromo-1,5-dinitrobenzeneDifferent positions for bromine/nitro groupsUnique synthesis routes compared to 1,3-Dibromo...
1,5-Difluoro-2,4-dinitrobenzeneFluorine instead of bromineAltered electronic properties due to fluorine

The uniqueness of 1,3-dibromo-2,4-dinitrobenzene lies in its specific substitution pattern that influences its reactivity compared to these analogs. The combination of both bromine and nitro groups at defined positions allows for distinct pathways in chemical transformations that are not available to other similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

325.83608 g/mol

Monoisotopic Mass

323.83813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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